molecular formula C6H7NO2 B13331109 Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B13331109
M. Wt: 125.13 g/mol
InChI Key: VSTYJRPPMMGJLN-NJGYIYPDSA-N
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Description

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid is a chiral compound with significant interest in various fields of chemistry and industry. Its unique structure, featuring a cyclopropane ring with a cyano and carboxylic acid group, makes it a valuable intermediate in organic synthesis and a subject of study in stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different functional groups at the cyano or carboxylic acid positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of fine chemicals and materials with specific stereochemical requirements.

Mechanism of Action

The mechanism by which Rel-(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing enzyme activity and receptor binding. The cyclopropane ring’s rigidity also contributes to its unique reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

(1R,2R)-2-cyano-2-methylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H7NO2/c1-6(3-7)2-4(6)5(8)9/h4H,2H2,1H3,(H,8,9)/t4-,6-/m0/s1

InChI Key

VSTYJRPPMMGJLN-NJGYIYPDSA-N

Isomeric SMILES

C[C@]1(C[C@H]1C(=O)O)C#N

Canonical SMILES

CC1(CC1C(=O)O)C#N

Origin of Product

United States

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